molecular formula C28H47NO3Si2 B13839978 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol

Cat. No.: B13839978
M. Wt: 501.8 g/mol
InChI Key: INDZXAHOPYWHJX-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol is a complex organic compound characterized by its unique structure, which includes benzyl, methyl, and tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Amino Alcohol: The protected phenol is then reacted with benzylmethylamine in the presence of a suitable catalyst to form the amino alcohol.

    Deprotection: The final step involves the removal of the tert-butyldimethylsilyl protecting groups using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyl(methyl)amino)-1-phenylethanol: Lacks the tert-butyldimethylsilyl groups, resulting in different chemical properties and reactivity.

    2-(Benzyl(methyl)amino)-1-(3,4-dihydroxyphenyl)ethanol: Contains hydroxyl groups instead of tert-butyldimethylsilyl groups, affecting its stability and solubility.

Uniqueness

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol is unique due to the presence of tert-butyldimethylsilyl groups, which provide increased stability and protection to the phenyl ring. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C28H47NO3Si2

Molecular Weight

501.8 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanol

InChI

InChI=1S/C28H47NO3Si2/c1-27(2,3)33(8,9)31-25-18-17-23(19-26(25)32-34(10,11)28(4,5)6)24(30)21-29(7)20-22-15-13-12-14-16-22/h12-19,24,30H,20-21H2,1-11H3

InChI Key

INDZXAHOPYWHJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(CN(C)CC2=CC=CC=C2)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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